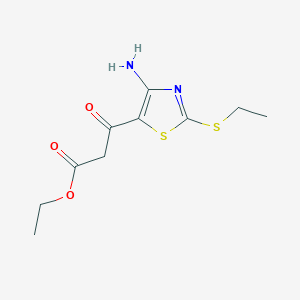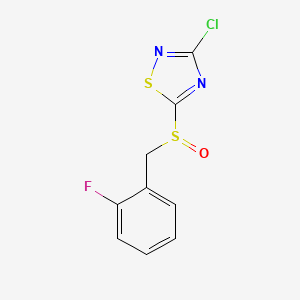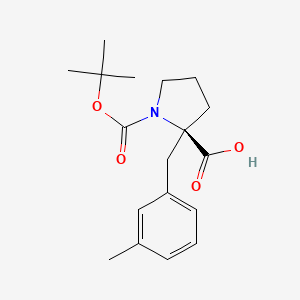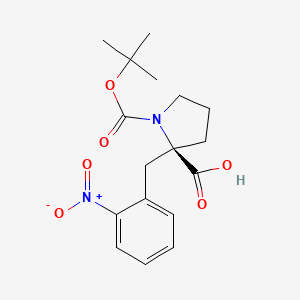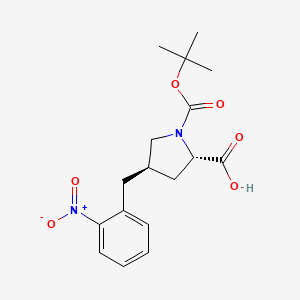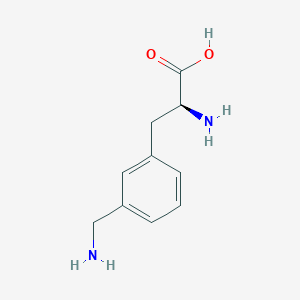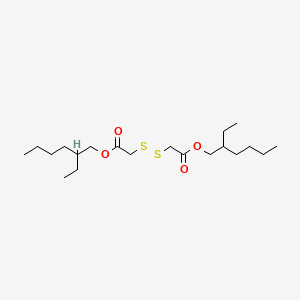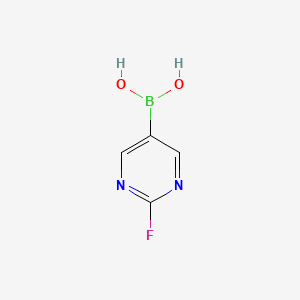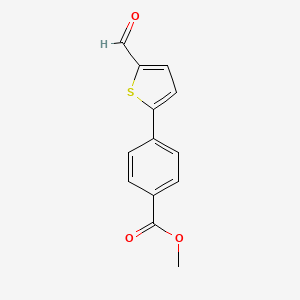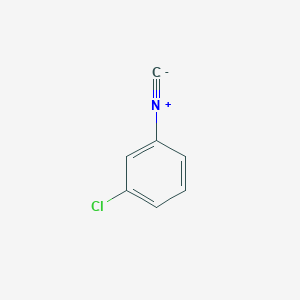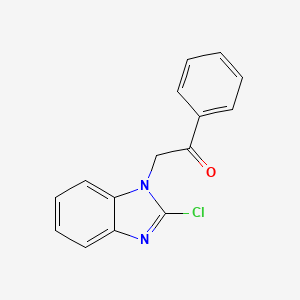
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone
Descripción general
Descripción
“2-(2-Chloro-1H-benzimidazol-1-yl)ethanol” is a chemical compound identified by the CAS Number 40019-65-6 . This substance has a significant standing in various key industries thanks to its unique composition and benzimidazole ring structure linked through a chloride substitution to an ethanol group .
Molecular Structure Analysis
The molecular formula of “2-(2-Chloro-1H-benzimidazol-1-yl)ethanol” is C9H9ClN2O . The average mass is 196.634 Da and the monoisotopic mass is 196.040344 Da .Physical And Chemical Properties Analysis
The properties of “2-(2-Chloro-1H-benzimidazol-1-yl)ethanol” are as follows: it is a solid . The SMILES string is OCCn1c (Cl)nc2ccccc12 .Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis
Research by Naeimi and Babaei (2017) introduces a microwave-assisted method for the synthesis of benzimidazole derivatives using o-phenylenediamine and various arylaldehydes. This method is advantageous due to its high yields, simplicity, and short reaction times, proving beneficial for the synthesis of compounds including 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone derivatives (Naeimi & Babaei, 2017).
Antimicrobial Applications
Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial activity. The study found specific compounds to be highly effective against Escherichia coli and Staphylococcus aureus, highlighting the potential of benzimidazole derivatives in antimicrobial treatments (Salahuddin et al., 2017).
Catalysis and Polymer Applications
Maurya et al. (2006) explored the catalytic properties of polymer-anchored oxoperoxo complexes of vanadium(V), molybdenum(VI), and tungsten(VI) derived from benzimidazole ligands. These complexes were found to be effective catalysts for the oxidation of phenol and styrene, indicating their utility in organic synthesis and potential environmental applications (Maurya, Kumar, & Sikarwar, 2006).
Anticancer Activity
Another study by Salahuddin et al. (2014) focused on the synthesis and in vitro anticancer evaluation of benzimidazole derivatives. Certain compounds demonstrated significant activity against breast cancer cell lines, suggesting the role of benzimidazole derivatives in developing new anticancer agents (Salahuddin et al., 2014).
Synthesis and Characterization
Research on the synthesis and characterization of benzimidazole derivatives has also been extensive. For instance, Eynde et al. (1995) demonstrated the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the synthesis of benzimidazole derivatives, showcasing a novel method for forming carbon-nitrogen bonds. This highlights the versatility and potential of benzimidazole derivatives in organic chemistry (Eynde et al., 1995).
Safety And Hazards
The safety information for “2-(2-Chloro-1H-benzimidazol-1-yl)ethanol” includes the following hazard statements: H301 - Toxic if swallowed, H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P310 - IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
2-(2-chlorobenzimidazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-15-17-12-8-4-5-9-13(12)18(15)10-14(19)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEGAEKDQQDLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367930 | |
| Record name | 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone | |
CAS RN |
23085-45-2 | |
| Record name | 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




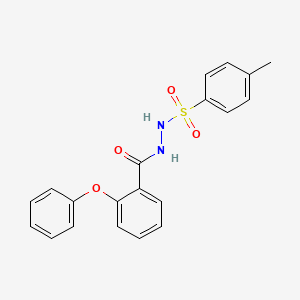
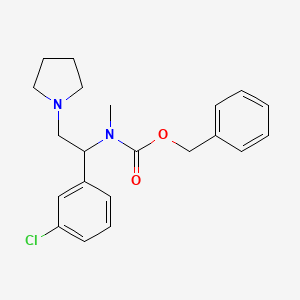
![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)
